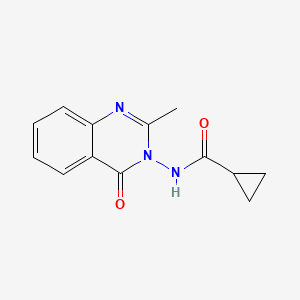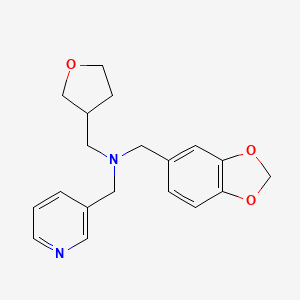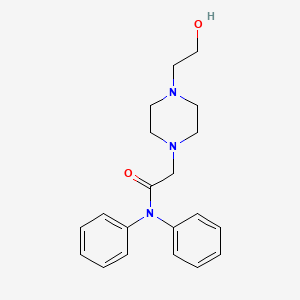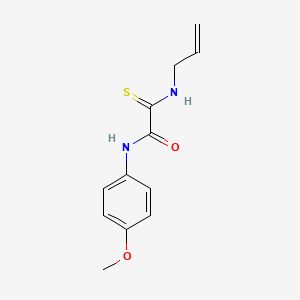
N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide
概要
説明
N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
作用機序
Target of Action
Quinazolinone analogues, a class to which this compound belongs, have been associated with antibacterial, antitubercular, and anti-hiv activities .
Mode of Action
For instance, some quinazolinone analogues have shown potent activity against certain strains of bacteria, including Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis .
Biochemical Pathways
Given the reported anti-hiv and antibacterial activities of similar compounds , it can be inferred that this compound may interfere with the life cycle of these pathogens, thereby inhibiting their growth and proliferation.
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . These effects are likely the result of the compound’s interaction with its targets, leading to the inhibition of essential biological processes in the pathogens.
生化学分析
Biochemical Properties
N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antibacterial activity against gram-positive and gram-negative microorganisms, including Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis . Additionally, it has demonstrated antitubercular activity and anti-HIV properties . The interactions of N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide with these biomolecules are primarily based on its ability to inhibit specific enzymes and disrupt cellular processes.
Cellular Effects
N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis . In addition, N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide can modulate gene expression in infected cells, leading to the suppression of viral replication and the enhancement of immune responses .
Molecular Mechanism
The molecular mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide involves several key interactions at the molecular level. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . Additionally, N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide can interfere with viral replication by binding to viral proteins and preventing their proper function . These interactions result in significant changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide remains stable under specific conditions, allowing for sustained biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit potent antibacterial and antiviral activities without significant toxicity . At higher doses, N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For instance, it has been shown to inhibit key enzymes in bacterial metabolic pathways, resulting in the accumulation of toxic intermediates and subsequent cell death . Additionally, N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide can modulate the activity of enzymes involved in viral replication, disrupting the viral life cycle and preventing the spread of infection .
Transport and Distribution
The transport and distribution of N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide within cells and tissues are critical factors that influence its biochemical activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and localization within target cells . Once inside the cells, N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular processes . The distribution of this compound within tissues also plays a role in determining its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide may localize to the nucleus, where it can interact with DNA and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit key enzymes and disrupt metabolic pathways . The subcellular localization of this compound is therefore a critical determinant of its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is introduced through a subsequent reaction, often involving the use of cyclopropanecarboxylic acid chloride and appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize green chemistry approaches to enhance yield and reduce environmental impact. For instance, microwave-induced synthesis and the use of deep eutectic solvents (DES) have been explored to improve reaction efficiency and sustainability .
化学反応の分析
Types of Reactions
N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Selenium dioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties .
科学的研究の応用
類似化合物との比較
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride
Uniqueness
N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide stands out due to its unique cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinone derivatives and contributes to its potential therapeutic applications .
特性
IUPAC Name |
N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-14-11-5-3-2-4-10(11)13(18)16(8)15-12(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEBUPKUIAXYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321457 | |
| Record name | N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827239 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
732992-28-8 | |
| Record name | N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4451724.png)

![1-benzyl-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4451741.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4451747.png)
![4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-pyrimidinamine](/img/structure/B4451752.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B4451755.png)
![3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2'-chromene]-1-ylpropan-1-one](/img/structure/B4451765.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B4451772.png)

![ethyl 4-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4451790.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4451802.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B4451808.png)
![1-acetyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B4451811.png)

